N',2-diphenylacetohydrazide
Description
N',2-Diphenylacetohydrazide (IUPAC name: 2,2-diphenylacetohydrazide) is a hydrazide derivative with the molecular formula C₁₄H₁₄N₂O and an average molecular mass of 226.279 g/mol . Structurally, it consists of a central acetohydrazide moiety (-CO-NH-NH₂) flanked by two phenyl groups at the α-position. This compound serves as a pivotal intermediate in organic synthesis, particularly for generating Schiff bases, heterocyclic compounds, and pharmacologically active derivatives .
Properties
CAS No. |
6596-66-3 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N',2-diphenylacetohydrazide |
InChI |
InChI=1S/C14H14N2O/c17-14(11-12-7-3-1-4-8-12)16-15-13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) |
InChI Key |
UITIZRPCBOEVEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NNC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Modified Derivatives
2-Hydroxy-2,2-Diphenylacetohydrazide Derivatives
- Structure : Features a hydroxyl (-OH) group at the β-position of the acetohydrazide core.
- Synthesis : Derived from 2-hydroxy-2,2-diphenylacetic acid ester through reflux with hydrazine hydrate .
- Applications :
- Acts as a precursor for Schiff bases (e.g., N′-[(E)-(4-chlorophenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide), which exhibit anticancer activity against human cancer cell lines .
- Converts into spirocyclic compounds (e.g., 1,3,4-thiadiazol-2-ones) with antimycobacterial activity (0–86% inhibition of M. tuberculosis at 6.25 μg/cm³) .
- Key Difference : The hydroxyl group enhances hydrogen-bonding interactions, influencing crystallinity and biological activity compared to the parent compound .
N-(2-Hydroxy-2,2-Diphenylacetyl)-N'-Aroylthioureas
- Structure : Incorporates aroylthiourea substituents (-CS-NH-Ar) on the hydrazide nitrogen.
- Synthesis : Reacting 2-hydroxy-2,2-diphenylacetohydrazide with aroyl isothiocyanates under ultrasonic radiation .
- Key Difference : The thiourea moiety introduces sulfur-based reactivity and broader pharmacological applications .
Hydrazone Derivatives
N'-(Substituted Benzylidene)-2-Phenylacetohydrazides
- Structure : Schiff bases formed by condensing 2-phenylacetohydrazide with aromatic aldehydes (e.g., 4-chloro-, 3,4,5-trimethoxy-, or furyl-substituted aldehydes) .
- Applications :
- Key Difference: The hydrazone (-NH-N=CH-) linkage introduces conjugation, altering electronic spectra and binding affinity compared to non-Schiff base derivatives .
N'-(2-Hydroxybenzylidene)-2-Phenylacetohydrazide
- Structure : A hydrazone derivative with an ortho-hydroxyphenyl substituent.
- CAS RN : 54009-60-8
- Applications: Enhanced metal-chelating ability due to the phenolic -OH group, useful in coordination chemistry .
Heterocyclic and Spirocyclic Derivatives
3-Substituted Benzyl-6-Phenyl-1,2-Dihydro-1,2,4,5-Tetrazines
- Structure : Cyclized derivatives formed via POCl₃-mediated cyclization of N,N-diacylhydrazides .
- Applications : Explored for antiproliferative activity , though less studied than Schiff base analogs.
- Key Difference : The tetrazine ring introduces nitrogen-rich heterocyclic character, impacting solubility and redox properties .
Quinazolinone Derivatives (e.g., N',2-Diphenylacetohydrazide-7b5)
- Structure: Incorporates a quinazolinone ring fused with the hydrazide moiety.
Comparative Data Table
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